

Mass Spectrometry of 3,5-Diiodopyridin-2-ol: An In-Depth Technical Guide

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Compound of Interest

Compound Name: 3,5-Diiodopyridin-2-ol

Cat. No.: B1267169

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This technical guide provides a comprehensive overview of the mass spectrometric analysis of **3,5-Diiodopyridin-2-ol**, a halogenated pyridine derivative of interest to researchers, scientists, and drug development professionals. This document outlines detailed experimental protocols, predicted fragmentation patterns, and quantitative data to facilitate the characterization and analysis of this compound.

Introduction

3,5-Diiodopyridin-2-ol is a substituted pyridine with a molecular formula of $C_5H_3I_2NO$ and a monoisotopic mass of 346.8304 Da. Its structure, featuring two iodine atoms and a hydroxyl group on a pyridine ring, presents unique characteristics in mass spectrometric analysis. Understanding its behavior under various ionization techniques and its fragmentation pathways is crucial for its identification and quantification in complex matrices. This guide will delve into the theoretical and practical aspects of the mass spectrometry of this compound.

Predicted Mass Spectrometric Data

While a publicly available, experimentally derived mass spectrum for **3,5-Diiodopyridin-2-ol** is not readily accessible, we can predict its mass spectrometric behavior based on its structure and data from similar compounds. The following tables summarize the predicted mass-to-charge ratios (m/z) for the molecular ion and its common adducts, as well as predicted collision cross-section (CCS) values.

Table 1: Predicted m/z and Collision Cross Section (CCS) for **3,5-Diiodopyridin-2-ol** Adducts

Adduct Ion	Predicted m/z	Predicted CCS (Å ²)
[M+H] ⁺	347.8377	133.4
[M+Na] ⁺	369.8196	128.5
[M+K] ⁺	385.7936	137.9
[M+NH ₄] ⁺	364.8642	142.6
[M-H] ⁻	345.8231	123.4

Data sourced from computational predictions.

Experimental Protocols

A robust and reproducible experimental protocol is essential for the accurate mass spectrometric analysis of **3,5-Diiodopyridin-2-ol**. The following section details a recommended Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) methodology.

Sample Preparation

Proper sample preparation is critical to ensure high-quality data and prevent instrument contamination.

- Stock Solution Preparation: Accurately weigh approximately 1 mg of **3,5-Diiodopyridin-2-ol** and dissolve it in 1 mL of a suitable organic solvent such as methanol or acetonitrile to create a 1 mg/mL stock solution.
- Working Solution Preparation: Serially dilute the stock solution with the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to achieve a final concentration in the range of 1-10 µg/mL.
- Filtration: Filter the final working solution through a 0.22 µm syringe filter to remove any particulate matter before transferring it to an autosampler vial.

Liquid Chromatography (LC) Conditions

Chromatographic separation is crucial for isolating the analyte from potential interferences.

- Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 μ m particle size) is recommended.
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient Elution:
 - 0-1 min: 5% B
 - 1-8 min: Linear gradient from 5% to 95% B
 - 8-10 min: Hold at 95% B
 - 10-10.1 min: Return to 5% B
 - 10.1-15 min: Re-equilibration at 5% B
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40 °C.
- Injection Volume: 5 μ L.

Mass Spectrometry (MS) Conditions

An electrospray ionization (ESI) source coupled with a tandem mass spectrometer is suitable for the analysis of **3,5-Diiodopyridin-2-ol**.

- Ionization Mode: ESI in both positive and negative ion modes should be evaluated. Given the presence of the pyridine nitrogen, positive ion mode is likely to be more sensitive.
- Capillary Voltage: 3.5 kV.
- Source Temperature: 120 °C.
- Desolvation Temperature: 350 °C.

- Cone Gas Flow: 50 L/hr.
- Desolvation Gas Flow: 600 L/hr.
- Acquisition Mode: Full scan MS from m/z 100-500 to identify the precursor ion, followed by product ion scans (MS/MS) to determine fragmentation patterns.
- Collision Gas: Argon.
- Collision Energy: Ramped from 10-40 eV to obtain a comprehensive fragmentation spectrum.

Predicted Fragmentation Pathways

The fragmentation of **3,5-Diiodopyridin-2-ol** in the gas phase is expected to be influenced by the pyridine ring, the hydroxyl group, and the two iodine substituents. The following sections propose plausible fragmentation pathways under Electron Ionization (EI) and Electrospray Ionization (ESI).

Electron Ionization (EI) Fragmentation

Under the high-energy conditions of EI, the molecular ion ($M^{+ \cdot}$) is expected to be observed at m/z 347. The fragmentation is likely to proceed through the loss of iodine radicals and neutral molecules.

Table 2: Predicted EI Fragmentation of **3,5-Diiodopyridin-2-ol**

m/z (Predicted)	Proposed Fragment	Neutral Loss
347	$[C_5H_3I_2NO]^{+ \cdot}$	-
220	$[C_5H_3INO]^{+ \cdot}$	I
192	$[C_5H_2IN]^{+ \cdot}$	CO
93	$[C_5H_3O]^{+ \cdot}$	I ₂
65	$[C_4H_3N]^{+ \cdot}$	CO, I ₂

Electrospray Ionization (ESI) Fragmentation

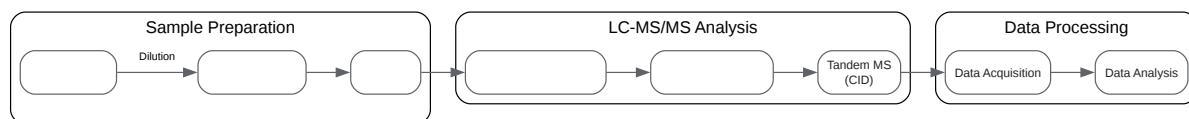
In ESI, fragmentation occurs after the formation of a protonated molecule $[M+H]^+$. The fragmentation is induced by collision-induced dissociation (CID) in the mass spectrometer.

Table 3: Predicted ESI-MS/MS Fragmentation of $[M+H]^+$ of **3,5-Diiodopyridin-2-ol**

Precursor m/z	Product m/z (Predicted)	Proposed Fragment	Neutral Loss
348	221	$[C_5H_4INO]^+$	HI
348	194	$[C_5H_5IN]^+$	I, CO
221	193	$[C_5H_4N]^+$	I, CO
221	94	$[C_5H_4NO]^+$	I

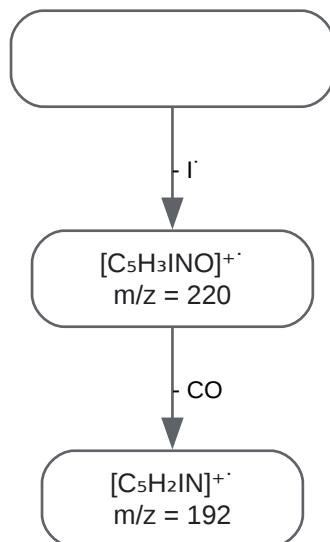
Visualizations

The following diagrams illustrate the experimental workflow and the proposed fragmentation pathways.



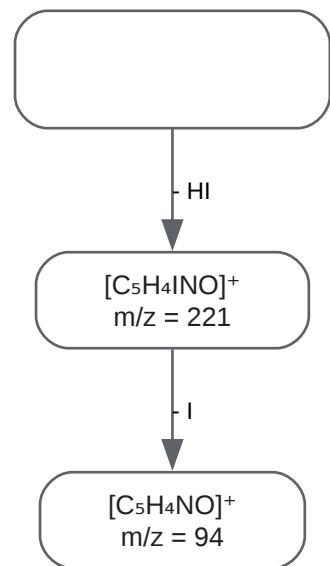
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Caption: A typical experimental workflow for the LC-MS/MS analysis of **3,5-Diiodopyridin-2-ol**.



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Caption: Proposed key fragmentation pathway for **3,5-Diiodopyridin-2-ol** under Electron Ionization (EI).



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Caption: Proposed primary fragmentation of the $[M+H]^+$ ion of **3,5-Diiodopyridin-2-ol** in ESI-MS/MS.

Conclusion

This technical guide provides a foundational framework for the mass spectrometric analysis of **3,5-Diiodopyridin-2-ol**. The detailed experimental protocols and predicted fragmentation pathways offer a starting point for method development and structural elucidation. Researchers and scientists are encouraged to use this guide as a reference for their analytical workflows, adapting the methodologies to their specific instrumentation and research objectives. The provided visualizations aim to clarify the complex processes involved in the mass spectrometric analysis of this compound.

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